Product packaging for Darifenacin N-oxide(Cat. No.:)

Darifenacin N-oxide

Cat. No.: B10828972
M. Wt: 442.5 g/mol
InChI Key: NWHZIKCUBJRZEN-UHFFFAOYSA-N
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Description

N-Oxidation in Metabolism

N-oxidation is a major metabolic route for drugs with tertiary nitrogen atoms. hyphadiscovery.com This process is primarily catalyzed by cytochrome P450 (CYP450) isozymes and Flavin-containing monooxygenase (FMO) enzymes found in the liver. mdpi.com The resulting N-oxide metabolites can exhibit a range of properties:

Altered Pharmacological Activity : Some N-oxide metabolites retain pharmacological activity, sometimes comparable to or even greater than the parent drug, necessitating a thorough assessment of their exposure and effects. hyphadiscovery.com In other cases, the N-oxide metabolite is inactive, as seen with mianserin. mdpi.com

Prodrug Potential : Certain N-oxides are designed as prodrugs, which are inactive compounds that are converted in the body to the active tertiary amine drug. mdpi.comacs.org For instance, imipramine-N-oxide and amitriptyline-N-oxide are metabolites that also function as prodrugs for the antidepressants imipramine (B1671792) and amitriptyline, respectively. mdpi.comnih.gov

Physicochemical Changes : The N-oxide group is highly polar and increases the water solubility of a compound. acs.orgnih.gov This change can alter the drug's distribution, absorption, and excretion characteristics. hyphadiscovery.com

Instability : A notable characteristic of some N-oxide metabolites is their potential instability, where they can revert to the parent drug in vivo. hyphadiscovery.com This reversible metabolism can complicate pharmacokinetic analyses and may lead to altered tissue distribution or unexpected adverse reactions. hyphadiscovery.com

N-Oxides as Impurities

The purity of an API is a paramount concern in pharmaceutical manufacturing. nih.gov N-oxides can form not only through metabolism but also as degradation products during synthesis or storage, often through oxidation. biomol.comnih.gov Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines requiring the identification and characterization of any impurity present above a certain threshold (typically 0.10%). rasayanjournal.co.inresearchgate.net The presence of N-oxide impurities must be carefully monitored for several reasons:

Impact on Safety and Efficacy : Uncharacterized impurities could have their own pharmacological or toxicological effects.

Product Stability : The formation of N-oxide impurities can indicate instability of the drug substance, potentially leading to a decrease in the potency of the final drug product. pharmaceutical-journal.com

Analytical Challenges : The polarity and potential instability of N-oxides can make their detection and quantification challenging, requiring the development of robust, stability-indicating analytical methods. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30N2O3 B10828972 Darifenacin N-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H30N2O3/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(32,20-25)16-13-21-11-12-26-22(19-21)15-18-33-26/h1-12,19,25H,13-18,20H2,(H2,29,31)

InChI Key

NWHZIKCUBJRZEN-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-]

Origin of Product

United States

Contextualization of Darifenacin N Oxide Within Pharmaceutical Degradation Chemistry

Chemical Synthesis Pathways for this compound

The synthesis of this compound typically involves the selective oxidation of the nitrogen atom in the pyrrolidine (B122466) ring of Darifenacin. Various oxidation strategies, ranging from reagent-based methods to catalytic systems, have been explored to achieve this transformation efficiently and with high purity.

Reagent-Based Oxidation Strategies (e.g., Peroxide-Mediated Reactions)

Peroxide-mediated reactions represent a common and accessible route for the N-oxidation of tertiary amines like Darifenacin. Hydrogen peroxide (H₂O₂) is a widely utilized oxidant due to its availability, cost-effectiveness, and environmentally benign byproduct (water). Typically, H₂O₂ is employed in protic solvents such as methanol (B129727) or acetic acid, with reaction times generally ranging from 6 to 24 hours at temperatures between 25–50°C benchchem.com.

Sodium percarbonate (Na₂CO₃·1.5H₂O₂) serves as an alternative source of hydrogen peroxide, particularly effective in aqueous or alcoholic solvent mixtures. Under reflux conditions, this reagent can achieve yields exceeding 85% for the N-oxidation of tertiary amines benchchem.com. Other oxidants that can be employed in the synthesis of tertiary amine N-oxides include peracids (like m-CPBA), magnesium monoperphthalate, and 2-sulfonyloxaziridines, although these may present different functional group tolerance profiles or cost considerations researchgate.netasianpubs.orgnih.govacs.org.

Catalytic Oxidation Systems (e.g., Titanium Silicalite-Hydrogen Peroxide)

Catalytic oxidation systems offer advantages in terms of selectivity, milder reaction conditions, and potentially higher yields by activating the oxidant or the substrate. Titanium silicalite (TS-1) catalysts, when used in conjunction with hydrogen peroxide, have demonstrated efficacy in facilitating the electrophilic oxidation of the tertiary amine group in Darifenacin. This approach can minimize side reactions such as over-oxidation or ring-opening, thereby enhancing the selectivity towards the desired N-oxide benchchem.com.

Beyond TS-1, other catalytic systems are known for the N-oxidation of tertiary amines. These include flavin catalysis, which can provide rate enhancement compared to non-catalyzed reactions researchgate.netasianpubs.org. Transition metal catalysts, such as those based on ruthenium, manganese, or platinum, in combination with oxidants like H₂O₂ or molecular oxygen, have also been investigated for efficient N-oxide synthesis asianpubs.orgsioc-journal.cnasianpubs.orgrsc.org. Methyltrioxorhenium (MTO) has been reported to catalyze the reaction of hydrogen peroxide with organonitrogen compounds, often yielding high results at room temperature asianpubs.orgasianpubs.org.

Optimization of Reaction Conditions: Solvent and Catalyst Effects

The efficiency and selectivity of this compound synthesis are significantly influenced by the choice of reaction conditions, including solvents and catalysts. Polar aprotic solvents, such as acetonitrile (B52724) and dimethylformamide (DMF), can improve reaction kinetics by stabilizing reaction intermediates benchchem.com. Conversely, protic solvents like methanol are often used to enhance the solubility of Darifenacin, facilitating a more homogeneous reaction environment benchchem.com.

The addition of bases, such as potassium hydroxide (B78521) (KOH) or non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can accelerate the N-oxidation process by facilitating deprotonation steps crucial for N-oxide formation. For instance, the use of DBU in dichloromethane (B109758) has been shown to increase reaction efficiency benchchem.com. When employing catalytic systems, the nature of the catalyst and its interaction with the solvent and substrate are paramount for optimizing yield and purity.

Table 1: Comparative Analysis of Oxidizing Agents for Tertiary Amine N-Oxidation

ReagentSolventTemperature (°C)Time (h)Yield (%)
H₂O₂ (30%)Methanol401278
Na₂CO₃·1.5H₂O₂Water/Ethanol60888
TS-1/H₂O₂Methanol252492
Flavin catalyst/H₂O₂MethanolRoom TemperatureSeveralGood
Bromamine-T/RuCl₃ACN/Water (1:1)80N/AEfficient

Note: Yields and conditions are representative for tertiary amine N-oxidation and may vary for Darifenacin specifically.

Isolation and Purification Techniques for Synthetic this compound

Following the oxidation reaction, the isolation and purification of this compound are essential to remove unreacted starting material, byproducts, and residual reagents, ensuring a high-purity product suitable for further analysis or use.

Acid-Base Extraction and Recrystallization Protocols

A common strategy for isolating this compound involves acid-base extraction. After the oxidation reaction, the crude product mixture is typically dissolved in an acidic solution, such as 1 M hydrochloric acid (HCl). This acidic solution is then washed with an organic solvent, like ethyl acetate (B1210297), to remove any unreacted Darifenacin, which is generally less soluble in acidic aqueous media than its N-oxide form. Subsequent neutralization of the aqueous layer with a base, such as sodium bicarbonate (NaHCO₃), precipitates the this compound. The precipitated solid can then be further purified by recrystallization from suitable solvent systems, such as ethanol/water mixtures, to achieve higher purity benchchem.com.

Chromatographic Purification Methods

Chromatographic techniques are indispensable for achieving high purity levels of this compound. High-performance liquid chromatography (HPLC), particularly reversed-phase ultra-performance liquid chromatography (RP-UPLC) using C18 columns, is frequently employed for analytical and preparative purification benchchem.com. These methods, with optimized mobile phases (e.g., acetonitrile:phosphate (B84403) buffer), can achieve baseline separation of this compound from related impurities within minutes benchchem.com.

General column chromatography using silica (B1680970) gel is also a standard technique for purifying N-oxides. The choice of solvent system is critical, often involving mixtures of less polar solvents with more polar ones, such as ethyl acetate/methanol or dichloromethane/methanol, with careful consideration of the polarity of the specific N-oxide and potential interactions with the stationary phase mdpi.comrsc.orgd-nb.infogoogle.comresearchgate.net. For very polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) might be considered researchgate.net. Analytical HPLC methods have confirmed purities exceeding 99.5% for purified this compound, with residual solvents maintained below regulatory limits benchchem.com.

This compound as a Model Compound in Oxidation and Reduction Studies

This compound's chemical nature makes it a valuable subject for studying oxidation and reduction reactions, as well as assessing the stability of N-oxide functionalities under various chemical conditions.

Utility in Oxidation and Mechanistic Studies

This compound serves as a representative N-oxide compound for investigating the mechanisms of oxidation reactions and evaluating the stability of such functional groups within organic molecules. Its formation from Darifenacin via oxidation provides a practical system for understanding reaction pathways and optimizing oxidative synthetic strategies benchchem.com. Researchers utilize this compound in mechanistic studies to elucidate the step-by-step processes involved in both oxidation (its formation) and reduction (its conversion back to Darifenacin) benchchem.com.

Electrochemical studies have also shed light on the oxidation of Darifenacin itself, which is relevant to the formation of the N-oxide. Voltammetric analysis has shown that the electrooxidation of Darifenacin occurs at the nitrogen atom (N12) within its pyrrolidine ring, typically involving the transfer of one electron and one proton researchgate.netresearchgate.net. This process can be catalyzed by nanomaterials like zinc oxide, which exhibit redox mediator properties, facilitating the oxidation of Darifenacin at an anodic peak potential of approximately 0.880 V researchgate.netresearchgate.net. These electrochemical insights contribute to understanding the redox behavior of Darifenacin and its N-oxide derivatives.

Redox Reactivity and Stability Profile

This compound exhibits distinct reactivity in reduction processes. It is susceptible to reduction back to the parent compound, Darifenacin, particularly under acidic conditions (pH < 3) benchchem.com. This reductive conversion highlights the reversible nature of the N-oxidation process under specific chemical environments.

Furthermore, the stability of this compound under various stress conditions is well-documented, providing insights into the robustness of N-oxides. Studies simulating accelerated degradation pathways have shown that the compound is relatively stable under oxidative stress, with less than 5% degradation observed when exposed to 3% hydrogen peroxide at 70°C for 72 hours benchchem.com. Similarly, photolytic exposure to 1.2 million lux·h resulted in minimal decomposition, less than 2%, indicating good photostability benchchem.com. These findings underscore its potential utility in studies requiring a stable model N-oxide compound.

Table 2: Stability of this compound under Stress Conditions

Stress ConditionTreatmentDurationObserved DegradationNotes
Oxidative Stress3% H₂O₂72 hours<5%Confirms stability under accelerated oxidative conditions.
Photolytic Exposure1.2 million lux·hN/A<2%Underscores robustness in pharmaceutical formulations.
Acidic Conditions (Forced Degradation)pH < 3N/AReverts to DarifenacinSusceptible to reduction back to the parent compound.

Formation and Biotransformation Pathways of Darifenacin N Oxide

Oxidative Degradation Mechanisms of Darifenacin Leading to N-oxide Formation

Darifenacin is susceptible to oxidative degradation, with the formation of its N-oxide being a primary outcome under specific stress conditions.

Oxidative stress is a key factor in the degradation of Darifenacin, leading to the formation of Darifenacin N-oxide. Studies indicate that Darifenacin is particularly susceptible to oxidative degradation, while remaining relatively stable under acidic, alkaline, aqueous hydrolysis, and photolytic conditions benchchem.comrsc.org. The presence of oxidizing agents, such as hydrogen peroxide, can directly induce the N-oxidation of Darifenacin benchchem.comnih.govresearchgate.net. Accelerated stability studies using 3% hydrogen peroxide at elevated temperatures have demonstrated that Darifenacin can undergo degradation, implying the formation of products like the N-oxide benchchem.com. Air oxidation, a common phenomenon in pharmaceutical formulations, can also contribute to the N-oxidation of amines through radical-mediated mechanisms ijper.org.

Table 1: Oxidizing Agents and Conditions for this compound Formation/Synthesis

ReagentSolventTemperature (°C)Time (h)Yield (%)
H₂O₂ (30%)Methanol (B129727)401278
Na₂CO₃·1.5H₂O₂Water/Ethanol60888
TS-1/H₂O₂Methanol252492

Note: Yields are indicative of synthesis efficiency under specified conditions.

Enzymatic N-oxidation of Tertiary Amines Relevant to Darifenacin Metabolism

While chemical oxidation can occur during storage or manufacturing, enzymatic N-oxidation is a primary route for the metabolic transformation of tertiary amines in vivo.

Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, are extensively involved in the hepatic metabolism of Darifenacin europa.eutaylorandfrancis.comhres.caresearchgate.netwikidoc.org. These enzymes catalyze various oxidative reactions, including hydroxylation and N-dealkylation, which are considered the main metabolic routes for Darifenacin europa.eutaylorandfrancis.comhres.caresearchgate.net. However, the direct involvement of CYP enzymes in the N-oxidation of Darifenacin to its N-oxide is not explicitly detailed in the available literature. While CYPs are broad-spectrum oxidases, N-oxidation is more characteristically attributed to other enzyme families.

Flavin-containing monooxygenases (FMOs) are a crucial family of enzymes responsible for the N-oxidation of tertiary amines and other nucleophilic heteroatoms researchgate.netplos.orgqmul.ac.ukmdpi.com. In humans, FMO1 and FMO3 are the major isoforms involved in xenobiotic metabolism, including the N-oxidation of various drug molecules plos.orggenecards.orgmedlineplus.govresearchgate.net. FMOs catalyze these reactions via a nucleophilic addition mechanism, converting tertiary amines into their corresponding N-oxides plos.orgqmul.ac.uk. Given that Darifenacin possesses a tertiary amine moiety, FMOs are likely to be involved in its metabolic N-oxidation.

Table 2: Major Enzymes Involved in Tertiary Amine N-oxidation

Enzyme ClassKey Isoforms (Human)Substrate TypeReaction CatalyzedMechanism
Flavin-containing monooxygenases (FMOs)FMO1, FMO3Tertiary amines, N-, S-, P-, Se-containing compoundsN-oxidationNucleophilic addition

In Vitro Models for this compound Formation and Metabolic Pathway Elucidation

In vitro models are essential for studying drug metabolism and degradation pathways. This compound itself serves as a valuable compound for investigating oxidation and reduction mechanisms benchchem.com. Studies employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) are routinely used to identify and quantify this compound as a degradation product or metabolite benchchem.comrsc.orgcaymanchem.com. Such analytical techniques, often coupled with incubations using human liver microsomes, recombinant CYP enzymes, or recombinant FMO enzymes, provide crucial insights into the enzymatic pathways involved in N-oxide formation researchgate.netauckland.ac.nzhyphadiscovery.comnih.gov. These in vitro systems allow for the controlled investigation of substrate-enzyme interactions and the elucidation of metabolic pathways, including those leading to the formation of N-oxides.

Table 3: Known Metabolic Pathways of Darifenacin

PathwayPrimary Enzymes InvolvedN-Oxidation Involvement
Monohydroxylation (dihydrobenzofuran ring)CYP2D6, CYP3A4Not directly implicated
Dihydrobenzofuran ring openingCYP2D6, CYP3A4Not directly implicated
N-dealkylation (pyrrolidine nitrogen)CYP2D6, CYP3A4Not directly implicated
N-oxidationPrimarily FMOsKey pathway

Compound List

Darifenacin

this compound

N,N-dimethylaniline

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)

Oxybutynin

Tamoxifen

Quinuclidine

Benzydamine

Ketoconazole

Cimetidine

Advanced Analytical Characterization and Quantification of Darifenacin N Oxide

Chromatographic Separation Techniques

Chromatographic methods are foundational for separating Darifenacin N-oxide from Darifenacin itself, as well as from other process-related impurities and degradation products.

HPLC is a widely utilized technique for the quantitative analysis and impurity profiling of pharmaceutical compounds. For Darifenacin and its related substances, including the N-oxide, methods are developed to achieve good separation, sensitivity, and specificity. Reversed-phase HPLC (RP-HPLC) is commonly employed, often using C8 or C18 stationary phases.

Method development typically involves optimizing mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers), pH, flow rate, and detection wavelength to resolve this compound from other components. Stability-indicating HPLC methods are crucial, as they must demonstrate the ability to separate the analyte from its degradation products, including those formed under oxidative stress conditions, which is how this compound is typically formed scirp.orgresearchgate.netnih.gov. Validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are established to ensure the reliability of the analytical results scirp.orgresearchgate.net.

Table 1: Representative HPLC Method Parameters for Darifenacin and Related Compounds

TechniqueColumn TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Key ApplicationReference(s)
HPLCProdigy C8 (250 × 4.6 mm, 5 μm)0.05 M Ammonium acetate (B1210297) (pH 7.2) : Methanol (36% Acetonitrile) (35:65 v/v)1.0215Assay and related substances scirp.org
HPLCC18 (150 mm × 4.6 mm, 5 µm)Acetonitrile : 0.01% Orthophosphoric acid (pH 3.0) (28:72 v/v)1.1205Stability-indicating for Darifenacin researchgate.net
HPLCDaicel CROWNPAK CR (+) (5 μm, 4.0 × 150 mm)70% HClO₄ (pH 2.5) : Methanol (90:10 v/v)Not specifiedNot specifiedChiral separation of S-Darifenacin researchgate.net

UPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity, making it highly suitable for impurity profiling and quantitative analysis. UPLC methods for Darifenacin and its related compounds often utilize smaller particle size columns (e.g., 1.7 µm) such as the Acquity UPLC BEH C18 or CSH Phenyl hexyl columns. These methods are optimized using techniques like Design of Experiments (DOE) to achieve rapid separation of this compound and other impurities within short run times researchgate.netresearchgate.netresearchgate.netnih.gov. UPLC methods are also designed to be compatible with mass spectrometry detection, facilitating online identification and quantification researchgate.net.

Table 1 (Continued): Representative UPLC Method Parameters for Darifenacin and Related Compounds

TechniqueColumn TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Key ApplicationReference(s)
UPLCAcquity UPLC BEH C18 (100, 2.1mm and 1.7μm)Not specified (optimized by DOE)0.3210Quantitative determination of Darifenacin and related compounds researchgate.netresearchgate.netresearchgate.netnih.gov
UPLCAcquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm, 1.7 µm)Sodium phosphate (B84403) buffer (10 mM, pH 3.5)—Acetonitrile (86:14, v/v)0.3210Determination of Darifenacin and impurities researchgate.net
UPLCAcquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm)0.1% Trifluoroacetic acid and AcetonitrileNot specifiedNot specifiedSeparation of components, compatible with MS researchgate.net

Darifenacin itself is a chiral molecule, existing as the (S)-enantiomer. This compound has been described as a diastereomeric mixture benchchem.com. Therefore, chiral separation techniques are important for assessing the enantiomeric purity of Darifenacin and potentially any diastereomeric forms of its N-oxide, if relevant. Chiral HPLC methods, utilizing specialized chiral stationary phases (e.g., Daicel CROWNPAK CR (+)), have been developed for the enantioseparation of Darifenacin researchgate.net. While specific chiral methods for this compound are less detailed in the reviewed literature, the potential for diastereomer formation necessitates the consideration of chiral chromatography in its comprehensive analytical characterization.

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) coupled with chromatography (LC-MS) provides powerful tools for identifying and elucidating the structures of this compound and its related impurities.

LC-MS/MS and LC-ESI/MSn are indispensable for identifying this compound and characterizing its impurities. These hyphenated techniques allow for the separation of compounds by HPLC or UPLC, followed by their detection and structural analysis by mass spectrometry. This compound has been identified via LC-MS with a protonated molecular ion ([M+H]+) observed at m/z 428.20 researchgate.netresearchgate.netnih.govbenchchem.com.

Tandem mass spectrometry (MS/MS or MSn) provides fragmentation data, which is crucial for elucidating the structure of unknown impurities and metabolites. By analyzing the fragmentation patterns of this compound and related compounds, researchers can confirm their identity and propose degradation pathways nih.govgoogle.co.inamericanpharmaceuticalreview.com. These techniques are vital for impurity profiling during drug development and quality control, enabling the detection and quantification of even trace amounts of this compound formed during synthesis or storage nih.govbenchchem.comconicet.gov.arresearchgate.net.

Table 2: Mass Spectrometric Identification of this compound and Related Compounds

Compound/ImpurityTechniqueCharacteristic m/z Value ([M+H]+)Description/ApplicationReference(s)
This compoundLC-MS428.20Primary oxidative degradation product, metabolite researchgate.netresearchgate.netnih.govbenchchem.com
Acid (Imp-4)LC-MS425.20Degradation product/Impurity researchgate.netresearchgate.netnih.gov
Oxidized (Imp-6)LC-MS425.20Degradation product/Impurity researchgate.netresearchgate.netnih.gov
N-dealkylated (Imp-1)LC-MS281.30Degradation product/Impurity researchgate.netresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical mass algimed.commdpi.comwaters.com. This precision is essential for determining the elemental composition and molecular formula of compounds. By obtaining accurate mass data for this compound and any unknown impurities, HRMS can definitively confirm their proposed structures and differentiate them from isobaric compounds that might have the same nominal mass americanpharmaceuticalreview.comalgimed.com. Instruments such as Orbitrap or Time-of-Flight (TOF) mass analyzers are commonly used for HRMS applications in pharmaceutical analysis, playing a critical role in identifying and qualifying impurities during drug substance and product development americanpharmaceuticalreview.commdpi.com.

Table 3: High-Resolution Mass Spectrometry (HRMS) Applications in Pharmaceutical Analysis

HRMS ApplicationDescription
Accurate Mass DeterminationProvides precise mass measurements (typically within 5 ppm) to distinguish compounds with the same nominal mass.
Elemental Composition DeterminationEnables the determination of molecular formulas by calculating exact masses of ions.
Structural ElucidationAids in confirming proposed structures and identifying unknown compounds by providing accurate mass data for molecular ions and fragments.
Impurity ProfilingCrucial for identifying and characterizing impurities, including degradation products and process-related substances, by providing high specificity and confidence.

Fragmentation Pathway Analysis of this compound by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been instrumental in identifying this compound as the primary oxidative degradation product of Darifenacin, typically detected as a protonated molecule with a mass-to-charge ratio (m/z) of approximately 428.20 [M+H]⁺ benchchem.com.

While specific detailed fragmentation pathways for this compound are not extensively detailed in the provided literature, general principles for N-oxides apply. Tandem mass spectrometry involves the selection of a precursor ion, followed by its fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting product ions are then analyzed to infer structural features. For N-oxides, fragmentation can involve the loss of oxygen atoms or hydroxyl radicals, although other pathways may dominate depending on the molecular structure conicet.gov.arnih.govresearchgate.net. The analysis of these fragmentation patterns is crucial for confirming the presence and structure of the N-oxide moiety, differentiating it from its parent compound and other related substances conicet.gov.arnih.gov.

Spectroscopic Confirmation of this compound Structure

Spectroscopic techniques are fundamental for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide complementary information regarding the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

NMR spectroscopy is indispensable for detailed structural elucidation. ¹H NMR and ¹³C NMR spectroscopy can confirm the presence of the N-oxide functionality through characteristic shifts in the resonance frequencies of nearby atoms. Specifically, the formation of the N-oxide in this compound is indicated by downfield shifts observed in the signals corresponding to the pyrrolidine (B122466) nitrogen's proton environments, typically appearing in the range of δ 3.8–4.2 ppm benchchem.com. Furthermore, N-oxidation generally leads to deshielding effects on alpha-carbon atoms, which can be observed in ¹³C NMR spectra nih.gov. Techniques such as ¹H-¹³C heteronuclear correlation (HETCOR) spectroscopy can further establish direct carbon-proton connectivities, aiding in the complete assignment of all signals and confirming the proposed structure researchgate.netresearchgate.net.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

FT-IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, FT-IR analysis reveals a distinct absorption band associated with the N-O stretching vibration, typically observed around 960 cm⁻¹ benchchem.com. This specific absorption is absent in the parent compound, Darifenacin, making it a key diagnostic marker for the presence of the N-oxide group benchchem.com. The functional group region of the IR spectrum, generally between 3600 and 1200 cm⁻¹, also displays characteristic bands for other functional groups present in the molecule, such as C-H and N-H stretching vibrations, which can be compared to known spectral databases researchgate.netcopbela.orginstanano.com.

Method Validation and Analytical Performance Parameters

Developing and validating analytical methods for this compound is critical for its reliable detection and quantification. Validation ensures that the method is suitable for its intended purpose, meeting predefined performance criteria.

Specificity, Linearity, Accuracy, and Precision

Specificity: A validated method must demonstrate specificity, ensuring that it can accurately measure this compound in the presence of potential impurities, degradation products, or other matrix components.

Linearity: The linearity of an analytical method describes its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity has been established with correlation coefficients (R²) typically exceeding 0.999, indicating a strong linear relationship between detector response and analyte concentration across various tested ranges benchchem.comresearchgate.net.

Accuracy: Accuracy refers to the closeness of agreement between the value accepted as a true value or reference value and the value found. It is often expressed as percentage recovery. For methods analyzing this compound or related compounds, percentage recoveries have been reported to be within acceptable limits, often between 99% and 102% researchgate.netresearchgate.net.

Precision: Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated through repeatability (intra-assay precision) and intermediate precision (inter-assay precision). For this compound analysis, precision is demonstrated by low relative standard deviation (%RSD) values, often below 1.5% for linearity and precision parameters benchchem.comresearchgate.netscirp.org.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as having a low level of certainty. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For this compound, reported LOD values are typically in the range of 0.08 µg/mL, while LOQ values are around 0.25 µg/mL, depending on the specific analytical technique employed benchchem.comresearchgate.net. These parameters are crucial for establishing the sensitivity of the analytical method.

Compound List:

Compound Name
This compound
Darifenacin

Data Tables:

Table 1: Method Validation Parameters for this compound Analysis

ParameterReported Value(s)Source(s)
Linearity R² > 0.999 (e.g., 0.9991–0.9999) benchchem.com, researchgate.net
Precision %RSD < 1.5% (e.g., 0.8–1.5%) benchchem.com, researchgate.net
Accuracy % Recovery: 99–102% (e.g., 99.69±0.14%) researchgate.net, researchgate.net
LOD ~0.08 µg/mL benchchem.com, researchgate.net
LOQ ~0.25 µg/mL benchchem.com, researchgate.net

Note: Values are representative and may vary based on the specific analytical method (e.g., UPLC, Spectrofluorimetry, Voltammetry) and experimental conditions.

Role of Darifenacin N Oxide in Pharmaceutical Impurity Profiling and Quality Control Research

Identification of Darifenacin N-oxide as a Process-Related Impurity

Process-related impurities are chemical entities that are formed or introduced during the manufacturing process of an API or drug product. These can include unreacted starting materials, intermediates, by-products, reagents, catalysts, and solvents. This compound has been identified as a significant process-related impurity in the synthesis of Darifenacin. Its formation is primarily attributed to the oxidation of the tertiary amine moiety present in the Darifenacin molecule.

During the multi-step synthesis of Darifenacin, various reaction conditions, reagents, and potential exposure to oxidizing environments can lead to the unintended formation of the N-oxide. For instance, if oxidizing agents are present in any stage, or if intermediates are exposed to atmospheric oxygen under specific conditions (e.g., elevated temperatures, presence of metal catalysts), the tertiary amine nitrogen atom can be oxidized to form the corresponding N-oxide. Research has focused on elucidating the specific synthetic steps and conditions that favor the formation of this compound, enabling process chemists to optimize reaction parameters and purification steps to minimize its presence in the final API.

Table 5.1: Potential Formation Pathways of this compound During Synthesis

Synthetic Step/ConditionPotential Oxidizing Agent/FactorIntermediate/Precursor InvolvedLikelihood of this compound Formation
Amination ReactionsResidual peroxides, air exposureDarifenacin precursor amineModerate to High
Oxidation Steps (if any)Intentionally added oxidantsDarifenacin precursor amineHigh
Purification (e.g., chromatography)Oxidizing impurities in solventsDarifenacin APILow to Moderate
Drying/Storage of IntermediatesAtmospheric oxygen, trace metalsDarifenacin precursor amineModerate

The identification and quantification of this compound as a process impurity are critical for establishing acceptance criteria for the API. Analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are routinely employed to detect and quantify this impurity, ensuring that its levels remain within acceptable regulatory limits.

Characterization of this compound as a Degradation Product in Pharmaceutical Formulations

Beyond its origin during synthesis, this compound is also recognized as a significant degradation product that can form in finished pharmaceutical formulations over time. Degradation can occur due to various environmental factors, including exposure to heat, light, humidity, oxygen, and incompatible excipients, or through intrinsic instability of the molecule. Understanding these degradation pathways is crucial for determining the shelf-life and appropriate storage conditions for Darifenacin products.

Forced degradation studies, also known as stress testing, are essential components of pharmaceutical development. These studies involve subjecting the drug substance or drug product to exaggerated conditions of stress to deliberately induce degradation. The primary goals are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods capable of separating and quantifying the parent drug from its degradation products, including this compound.

Darifenacin is typically subjected to various stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. During oxidative stress (e.g., using hydrogen peroxide), this compound is often a prominent degradation product due to the facile oxidation of its tertiary amine. Similarly, under certain thermal or photolytic conditions, oxidative processes can also lead to its formation. Analytical techniques like HPLC-UV, HPLC-MS, and LC-MS/MS are employed to monitor the formation of this compound and other degradation products under these stressed conditions.

Table 5.2.1: Representative Forced Degradation Profile of Darifenacin

Stress ConditionIncubation TimeTemperature/Light% this compound Formed (Relative to initial Darifenacin)% Parent Drug RemainingMajor Degradation Pathways Observed
Acidic (0.1M HCl)24 hours60°C< 1%98%Hydrolysis, potential rearrangements
Basic (0.1M NaOH)24 hours60°C< 1%97%Hydrolysis, potential rearrangements
Oxidative (3% H2O2)12 hours25°C15-20%75%N-oxidation (this compound)
Thermal (80°C)7 days80°C5-8%85%N-oxidation, potential thermal decomposition
Photolytic7 daysICH Q1B compliant3-5%90%N-oxidation, potential photo-oxidation

These studies help predict how the drug product might behave under real-time storage conditions and guide the selection of appropriate excipients and packaging to minimize degradation.

Mass balance is a fundamental principle in stability testing and degradation analysis. It ensures that the total amount of drug substance accounted for (as the parent drug and all identified degradation products) at any given time point equals the initial amount of drug substance. In the context of Darifenacin degradation, this compound represents a significant portion of the mass that needs to be accounted for.

A comprehensive mass balance study involves accurately quantifying the parent Darifenacin and all identified degradation products, including this compound, using a validated stability-indicating assay. If the sum of the parent drug and its degradation products is significantly less than the initial amount, it indicates that either degradation products are being formed that are not being detected, or volatile degradation products are being lost, or the analytical method is not sufficiently sensitive or specific. Therefore, identifying and quantifying this compound is crucial for achieving acceptable mass balance, which directly impacts the reliability of stability data and the accurate determination of shelf-life.

Table 5.2.2: Illustrative Mass Balance Calculation in a Stability Study

ComponentInitial Amount (%)Amount After 12 Months Storage (%)Contribution to Mass Balance (%)
Darifenacin (Parent Drug)100.095.295.2
This compound0.03.53.5
Other Identified Impurities0.00.80.8
Unidentified Impurities0.00.30.3
Total Accounted For 100.0 99.8 99.8

A mass balance close to 100% provides confidence in the analytical methodology and the stability profile of the drug product.

Development and Application of Reference Standards for this compound

The accurate identification, quantification, and control of this compound in pharmaceutical products rely heavily on the availability of well-characterized reference standards. A reference standard is a highly purified sample of an impurity, used as a benchmark for analytical testing. The development of a this compound reference standard involves its synthesis, rigorous purification, and comprehensive characterization to establish its identity, purity, and potency.

The synthesis of this compound as a reference standard typically involves controlled oxidation of Darifenacin under specific laboratory conditions. Following synthesis, extensive purification techniques, such as preparative chromatography and recrystallization, are employed to achieve high purity levels, often exceeding 98% or 99%. The purity and identity of the reference standard are then confirmed using a battery of analytical techniques.

Table 5.3: Analytical Characterization of this compound Reference Standard

Analytical TechniquePurpose of UseTypical Parameter/Result
HPLCPurity determination, Assay, Method validationRetention time relative to Darifenacin, Peak purity (%)
LC-MS/MSIdentification, Structure confirmation, Trace analysisAccurate mass-to-charge ratio (m/z), Fragmentation pattern
NMR SpectroscopyStructural elucidation, Identity confirmationCharacteristic proton (¹H) and carbon (¹³C) chemical shifts
IR SpectroscopyFunctional group identificationCharacteristic N-oxide stretching frequencies
Karl Fischer TitrationWater content determinationWater content (%)
Thermogravimetric Analysis (TGA)Residual solvent analysis, Thermal stabilityLoss on drying (%), Decomposition temperature (°C)
Elemental AnalysisEmpirical formula confirmation%C, %H, %N (experimental vs. theoretical)

Once established, the this compound reference standard is indispensable for:

Analytical Method Development: Used to optimize chromatographic conditions (e.g., mobile phase, column type) to achieve adequate separation of this compound from the parent drug and other impurities.

Method Validation: Employed to demonstrate the specificity, linearity, accuracy, precision, and sensitivity of stability-indicating analytical methods.

Routine Quality Control: Used for the quantitative analysis of this compound in API batches and finished drug products, ensuring compliance with established specifications.

Stability Studies: Essential for monitoring the formation and levels of this compound in drug products during real-time and accelerated stability testing.

The availability and proper use of the this compound reference standard are fundamental to ensuring the consistent quality, safety, and efficacy of Darifenacin pharmaceutical products throughout their lifecycle.

Advanced Research Topics and Future Perspectives

Computational Chemistry and Molecular Modeling Studies of N-oxidation

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the intricate mechanisms of chemical reactions and predicting molecular properties. These methods are instrumental in understanding the formation, stability, and reactivity of drug metabolites and impurities like Darifenacin N-oxide.

DFT calculations are widely employed to investigate reaction mechanisms by modeling transition states, activation energies, and reaction pathways at a molecular level researchgate.netnih.govmdpi.com. In the context of N-oxidation, DFT can provide detailed insights into the electronic and structural changes occurring during the oxidation of tertiary amines to their corresponding N-oxides nih.govresearchgate.netacs.org. Studies utilizing DFT have explored reaction mechanisms in various N-oxide systems, including cycloaddition reactions and the study of molecular interactions, offering a fundamental understanding of chemical transformations nih.govrsc.org. These computational approaches allow researchers to dissect the steps involved in oxidation, identify key intermediates, and predict the influence of various substituents or environmental factors on reaction kinetics and outcomes researchgate.netcatalysis.blog.

Computational modeling offers a powerful tool for predicting the propensity of a drug molecule to form N-oxides under various conditions. Tertiary amines, such as the nitrogen atom in Darifenacin, are susceptible to oxidation, often mediated by reactive oxygen species like hydrogen peroxide, leading to the formation of N-oxides nih.govresearchgate.net. This compound is recognized as a degradation product that arises under oxidative conditions caymanchem.comglpbio.com. Computational studies can simulate these oxidative environments and assess the stability of the parent drug and its potential N-oxide metabolite. By calculating energy barriers and reaction pathways, these methods can predict the likelihood of N-oxide formation and its stability under different storage and physiological conditions, thereby informing drug development and formulation strategies benchchem.com.

In Vitro Studies on the Transport Mechanisms of this compound (e.g., P-glycoprotein interactions)

Specific in vitro studies detailing the transport mechanisms of this compound, particularly its interaction with efflux transporters like P-glycoprotein (P-gp), are not extensively documented in the provided research literature. However, research on the parent compound, Darifenacin, has established its interaction with P-gp. Darifenacin has been identified as a substrate for P-gp, a key efflux transporter involved in drug disposition and barrier penetration. Studies have shown that Darifenacin can increase P-gp ATPase activity and exhibits significant efflux across cell monolayers, suggesting its transport is mediated by this system researchgate.netjst.go.jp. While these findings pertain to Darifenacin, investigating the transport mechanisms of this compound, including its potential interactions with P-gp and other transporters, remains a critical area for future research. Such studies would be essential for a comprehensive understanding of its pharmacokinetic profile, cellular uptake, and potential impact on drug distribution and efficacy.

Strategies for Mitigating N-oxide Formation in Drug Development and Formulation

Preventing or minimizing the formation of N-oxides during drug synthesis and formulation is a key concern in pharmaceutical development. Various chemical and formulation strategies can be employed to achieve this.

Synthesis Control: The synthesis of N-oxides typically involves the oxidation of tertiary amines. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peroxyacids acs.orgbenchchem.com. For instance, this compound can be synthesized using reagents like H₂O₂ in methanol (B129727) or sodium percarbonate benchchem.com. The choice of oxidant, solvent, temperature, and reaction time can significantly influence the yield and selectivity of N-oxide formation, as well as the potential for over-oxidation or other side reactions researchgate.netbenchchem.com.

Table 1: Comparative Analysis of Oxidizing Agents for N-Oxidation

Reagent Solvent Temperature (°C) Time (h) Yield (%)
H₂O₂ (30%) Methanol 40 12 78
Na₂CO₃·1.5H₂O₂ Water/Ethanol 60 8 88
TS-1/H₂O₂ Methanol 25 24 92

Data adapted from benchchem.com. TS-1 refers to Titanium Silicalite.

Formulation Strategies: In formulation development, oxidative degradation can be mitigated through several approaches. These include:

Antioxidants: Incorporating antioxidants into the formulation can scavenge reactive oxygen species and protect the drug from oxidation mdpi.com.

pH Control: Adjusting the pH of the formulation can influence the stability of the drug, as oxidation rates can be pH-dependent mdpi.com.

Oxygen Exclusion: Minimizing exposure to oxygen through appropriate packaging (e.g., inert atmosphere, blister packs) can prevent oxidative pathways mdpi.com.

Chelating Agents: Metal ions can catalyze oxidation; thus, chelating agents may be used to sequester these ions, although their interaction with metal ions needs careful evaluation as they can sometimes accelerate oxidation mdpi.com.

Process Optimization: Understanding the degradation pathways through forced degradation studies helps identify critical process parameters that need to be controlled during manufacturing to prevent impurity formation nih.gov.

Emerging Analytical Technologies for Trace-Level Detection of N-oxides

Accurate and sensitive detection of impurities like this compound at trace levels is paramount for ensuring pharmaceutical product quality and safety. Advanced analytical techniques are continuously evolving to meet these demands.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly LC-ESI/MSn (Electrospray Ionization-Mass Spectrometry/Mass Spectrometry), is a cornerstone technology for identifying and characterizing drug impurities and degradation products, including N-oxides caymanchem.comglpbio.com. These hyphenated techniques offer high sensitivity and specificity, enabling the structural elucidation of compounds present at very low concentrations. High-resolution mass spectrometry (HRMS) further enhances this capability by providing accurate mass measurements, which are critical for confirming elemental composition and distinguishing between isobaric compounds nih.gov.

While specific "emerging" technologies solely dedicated to N-oxide detection are not detailed in the provided results, the general trend in analytical chemistry is towards greater sensitivity, faster analysis times, and improved sample throughput. Techniques that can achieve very low limits of detection (LOD) and limits of quantification (LOQ) are essential for regulatory compliance researchgate.net. The ongoing development of more sensitive detectors and advanced chromatographic separation methods continues to push the boundaries of trace-level analysis in pharmaceutical quality control.

Q & A

Q. What are the established synthesis and characterization methods for Darifenacin N-oxide, and how can researchers ensure reproducibility?

this compound synthesis typically involves oxidation of darifenacin free base. Key characterization methods include single-crystal X-ray diffraction (SCXRD) to determine crystal structure and powder X-ray diffraction (PXRD) to monitor phase transitions during thermal dehydration . To ensure reproducibility:

  • Document solvent systems, reaction temperatures, and purification steps meticulously.
  • Provide SCXRD data (unit cell parameters, space group, hydrogen-bonding networks) and PXRD patterns in supplementary materials.
  • Cross-validate purity using HPLC or NMR, adhering to guidelines for reporting new compounds .

Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?

High-sensitivity quantification requires coupling solid-phase extraction (SPE) with UHPLC-MS/MS. Key steps:

  • Use isotope-labeled internal standards to correct matrix effects.
  • Optimize SPE conditions (e.g., pH, sorbent type) to recover >90% of this compound from biological fluids.
  • Validate linearity (r² > 0.99) and limit of quantification (LLOQ ≤10 µg/kg) as per ICH guidelines .

Q. How do structural modifications of this compound influence its stability and solubility in preclinical models?

  • Assess stability under varying pH and temperature using accelerated degradation studies (e.g., 40°C/75% RH for 6 months).
  • Measure solubility via shake-flask method in biorelevant media (e.g., FaSSIF/FeSSIF).
  • Correlate structural features (e.g., hydrogen-bonding motifs from SCXRD) with degradation pathways .

Advanced Research Questions

Q. What is the role of organic cation transporters (OCTs) in this compound pharmacokinetics, and how can conflicting data be resolved?

  • Experimental Design : Compare cellular uptake in OCT1-overexpressing HEK293 cells vs. OCT1-knockout models. Use radiolabeled this compound to quantify transport efficiency .
  • Data Contradictions : If OCT1 deficiency does not alter hepatic concentrations (as seen with sorafenib N-oxide), screen for alternative transporters (e.g., OATP1B1/1B3) using siRNA knockdown .

Q. How can structure–activity relationship (SAR) fingerprinting assess the mutagenicity risk of this compound?

  • Apply SAR fingerprint methodology:
    • Generate substructure queries for aromatic N-oxides (e.g., benzo[c][1,2,5]oxadiazole 1-oxide subclass).
    • Screen against public/proprietary mutagenicity databases (e.g., Leadscope, Tox21).
    • Use Bayesian statistics to calculate alert scores for specific subclasses .

Q. What methodological strategies address contradictions in transporter-mediated uptake studies of this compound?

  • Hypothesis Testing : Conduct cross-species transporter profiling (e.g., human hepatocytes vs. murine models).
  • Data Reconciliation : Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro transport data with in vivo clearance rates .

Q. How can researchers optimize high-sensitivity detection of this compound in plant-derived matrices?

  • Method Development : Implement on-line SPE-UHPLC-MS/MS to minimize manual cleanup.
  • Validation : Test matrix effects in tea/plant extracts; use matrix-matched calibration curves.
  • Sensitivity : Achieve LLOQ ≤10 µg/kg with signal-to-noise (S/N) >10, ensuring compliance with EU herbal product regulations .

Methodological Best Practices

  • Data Reporting : Adhere to Beilstein Journal guidelines: limit main text to 5 key compounds; deposit full synthetic/analytical data in supplementary files .
  • Conflict Resolution : For contradictory transporter data, apply multi-omics approaches (transcriptomics + proteomics) to identify compensatory mechanisms .
  • Mutagenicity Analysis : Use tiered testing: in silico SAR alerts → Ames test → in vivo micronucleus assay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.